molecular formula C9H8O3 B1274553 6-Methyl-1,3-benzodioxole-5-carbaldehyde CAS No. 58343-54-7

6-Methyl-1,3-benzodioxole-5-carbaldehyde

Cat. No. B1274553
Key on ui cas rn: 58343-54-7
M. Wt: 164.16 g/mol
InChI Key: XEVMQFARCBZBRP-UHFFFAOYSA-N
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Patent
US06545014B2

Procedure details

To DMF (6.5 ml, 83 mmoles) at 0° C. was added phosphorus oxychloride (3.9 ml, 42 mmoles). The solution was stirred 15 minutes at 0° C. followed by the addition of 3,4-(methylenedioxy)toluene (1.0 ml, 8.3 mmoles). The solution was heated to 110° C. upon which it became dark brown. 1.5 hours later the thick dark brown mixture was cooled to ambient temperature then added to ice (100 ml), and extracted with ether (100 ml). The organic layer was dried (MgSO4), filtered and concentrated. Flash chromatography (5% EtOAc/hexanes) provided 0.15 g (11%) of the title compound as a colorless oil.
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
11%

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[CH2:11]1[O:19][C:18]2[CH:17]=[CH:16][C:15]([CH3:20])=[CH:14][C:13]=2[O:12]1>>[CH3:20][C:15]1[CH:14]=[C:13]2[O:12][CH2:11][O:19][C:18]2=[CH:17][C:16]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)C
Step Three
Name
ice
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 110° C. upon which it
TEMPERATURE
Type
TEMPERATURE
Details
1.5 hours later the thick dark brown mixture was cooled to ambient temperature
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CC1=C(C=O)C=C2C(=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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